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molecular formula C8H8N2O B1346151 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 5400-75-9

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B1346151
M. Wt: 148.16 g/mol
InChI Key: CTCHXZUMFHNSHM-UHFFFAOYSA-N
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Patent
US08142863B2

Procedure details

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (13.1 g, 88.5 mmol) and phosphorus oxychloride (130 ml, freshly distillated) was charged into three-neck round-bottom flask. The mixture was heated up to boiling point till homogeneous solution was formed. After that the dried hydrogen chloride was bubbled through inlet gas-pipe into the reaction mixture. The mixture was boiled for 15 hours. Excess of phosphorus oxychloride was distillated in vacuo. Mixture of ice and water (250 ml) was added to residue. The obtained suspension was cooled to the room temperature and filtered. Filtrate was alkalinized by aqueous ammonia solution till pH 8, cooled by cold water and filtered crude 2-chloro-6-methyl-1H-benzimidazole. White powder was crystallized from aqueous methanol (water-methanol: 1:1, 200 ml), washed by aqueous methanol and dried in a desiccator under phosphorous oxide in vacuo. Yield: 8.17 g (55%).
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]2[NH:6][C:7](=O)[NH:8][C:4]=2[CH:3]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:7]1[NH:8][C:4]2[CH:3]=[C:2]([CH3:1])[CH:11]=[CH:10][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
CC1=CC2=C(NC(N2)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated up
CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
After that the dried hydrogen chloride was bubbled through inlet gas-pipe into the reaction mixture
ADDITION
Type
ADDITION
Details
Mixture of ice and water (250 ml)
ADDITION
Type
ADDITION
Details
was added to residue
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled by cold water
FILTRATION
Type
FILTRATION
Details
filtered crude 2-chloro-6-methyl-1H-benzimidazole
CUSTOM
Type
CUSTOM
Details
White powder was crystallized from aqueous methanol (water-methanol: 1:1, 200 ml)
WASH
Type
WASH
Details
washed by aqueous methanol
CUSTOM
Type
CUSTOM
Details
dried in a desiccator under phosphorous oxide in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
ClC1=NC2=C(N1)C=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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